molecular formula C25H22FN3O4 B2926387 2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol CAS No. 877796-43-5

2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol

Cat. No.: B2926387
CAS No.: 877796-43-5
M. Wt: 447.466
InChI Key: HESXKURXMADQIJ-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction involving appropriate amines and aldehydes under controlled conditions.

    Introduction of the methoxyphenoxy group: This step may involve nucleophilic substitution reactions where a methoxyphenol derivative reacts with a halogenated pyrimidine intermediate.

    Attachment of the fluorophenyl group: This can be done through etherification reactions, where a fluorophenyl methanol reacts with the intermediate compound.

    Final assembly: The final product is obtained through purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic and methoxy groups can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA interaction: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Amino-5-(2-hydroxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(4-chlorophenyl)methoxy]phenol
  • 2-[2-Amino-5-(2-ethoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(4-bromophenyl)methoxy]phenol

Uniqueness

2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol is unique due to the presence of the methoxy and fluorophenyl groups, which confer specific chemical and biological properties. These groups may enhance its stability, solubility, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O4/c1-15-24(33-22-6-4-3-5-21(22)31-2)23(29-25(27)28-15)19-12-11-18(13-20(19)30)32-14-16-7-9-17(26)10-8-16/h3-13,30H,14H2,1-2H3,(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESXKURXMADQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)F)O)OC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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